DL-Adrenaline

Description

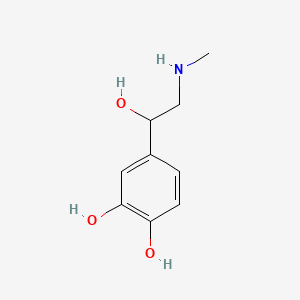

Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.

Racepinephrine is a racemic mixture consisting of d-[DB00668] and l-[DB00668] enantiomers. Epinephrine is a non-selective α- and β-adrenergic receptor agonist. It is a bronchodilator used in the temporary relief of mild symptoms of intermittent asthma including wheezing, tightness of chest and shortness of breath. It is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride.

A racemic mixture of d-epinephrine and l-epinephrine.

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858965 | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

329-65-7 | |

| Record name | (±)-Adrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racepinephrine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Adrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxidized-adrenal-ferredoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Purification of DL-Adrenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DL-Adrenaline (racemic adrenaline). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical processes involved in the production of this critical pharmaceutical compound.

Introduction

Adrenaline, also known as epinephrine (B1671497), is a hormone and neurotransmitter vital to the body's "fight-or-flight" response. The synthetic racemic mixture, this compound, is a crucial starting material for various pharmaceutical applications. Historically, the synthesis of adrenaline was a landmark achievement in organic chemistry, first accomplished independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[1] Stolz's method, which involved the synthesis from the ketone form, adrenalone (B1665550), laid the groundwork for future advancements in the field.[1][2] This guide will explore both classical and modern industrial approaches to the synthesis and purification of this compound.

Synthesis of this compound

The industrial production of this compound has evolved from early methods to more efficient and scalable processes. This section details two primary synthetic routes: the classic Stolz synthesis and a common modern industrial method starting from catechol.

The Stolz Synthesis (Historical Perspective)

The groundbreaking synthesis developed by Friedrich Stolz commences with the reaction of catechol and chloroacetic acid, followed by several key steps to yield adrenaline. While largely of historical importance, this pathway illustrates the fundamental chemistry involved.

Reaction Scheme:

-

Condensation: Catechol reacts with chloroacetic acid in the presence of a condensing agent like phosphorus oxychloride to form chloroacetylcatechol.

-

Amination: Chloroacetylcatechol is then reacted with an aqueous solution of methylamine (B109427) to produce adrenalone.

-

Reduction: Finally, adrenalone is reduced to racemic adrenaline.

Modern Industrial Synthesis from Catechol

A prevalent industrial method for synthesizing this compound also begins with catechol and involves a multi-step process that has been optimized for yield and purity.

Experimental Workflow for Industrial Synthesis:

Caption: Workflow for a modern industrial synthesis of this compound.

Detailed Experimental Protocol (Modern Industrial Method):

Step 1: Synthesis of 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone

-

Reaction Setup: In a suitable reaction vessel, dissolve catechol in an appropriate aprotic solvent.

-

Friedel-Crafts Acylation: Cool the solution and, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), add chloroacetyl chloride dropwise while maintaining a low temperature.

-

Work-up: After the reaction is complete, the reaction mixture is worked up to isolate 3,4-dihydroxyphenacyl chloride.

-

Amination: The isolated 3,4-dihydroxyphenacyl chloride is then reacted with N-methyl benzylamine in an aprotic solvent.

-

Isolation: The resulting 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone is isolated from the reaction mixture.

Step 2: Hydrogenation and Debenzylation to Racemic Epinephrine

-

Hydrogenation: The 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone is dissolved in a suitable solvent, such as methanol. A palladium on carbon (Pd/C) catalyst is added to the mixture.

-

Reaction Conditions: The reaction is carried out under a hydrogen gas atmosphere at a controlled temperature (e.g., 40°C) and stirred for an extended period (e.g., 30-35 hours).

-

Catalyst Removal: Upon completion, the catalyst is removed by filtration.

-

Precipitation: The filtrate is cooled, and the pH is adjusted to approximately 8.5 with an ammonia (B1221849) solution to precipitate the crude racemic epinephrine.

-

Isolation: The precipitated solid is collected by filtration, washed with methanol, and dried.

Purification of this compound

Crude this compound from the synthesis process requires purification to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and, for analytical purposes, chromatographic techniques.

Recrystallization

Recrystallization is a robust method for purifying solid compounds based on differences in solubility.

Experimental Protocol for Recrystallization of this compound:

-

Solvent Selection: A suitable solvent or solvent system is chosen. For this compound, a common approach is to use a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below. Water or aqueous alcohol mixtures are often employed.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Cooling in an ice bath can further enhance crystal formation.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.

Chiral Resolution of Racemic Adrenaline

For the production of the biologically active L-(-)-epinephrine, the racemic mixture must be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.

Experimental Protocol for Chiral Resolution:

-

Salt Formation: Crude racemic epinephrine is dissolved in a solvent like methanol, and L-tartaric acid is added.

-

Diastereomer Precipitation: The mixture is stirred at room temperature for an extended period (e.g., 24-30 hours). The diastereomeric salt of (-)-epinephrine with L-tartaric acid is less soluble and precipitates out of the solution.

-

Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to approximately 8.5 with an ammonia solution. This neutralizes the tartaric acid and precipitates the pure (-)-epinephrine base.

-

Final Purification: The precipitated (-)-epinephrine is collected by filtration, washed with water and then methanol, and dried.

Quantitative Data

The efficiency of synthesis and purification processes is evaluated by reaction yields and the purity of the final product.

| Synthesis/Purification Step | Parameter | Value | Reference |

| Synthesis | |||

| Asymmetric Hydrogenation Method | Total Yield | >75% | [3] |

| Optical Purity | >98% ee | [3] | |

| Chemical Purity | >98% | [3] | |

| Racemization of S-adrenaline | Yield in weight | >90% | [4] |

| Chromatographic Purity | >96% | [4] | |

| Purification | |||

| Chiral Resolution | Enantiomeric Excess | >95.0% | |

| HPLC-UV-CD Analysis | Detection of D-(+) enantiomer | at 1% of total composition | [2] |

Adrenaline Signaling Pathway

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to various cellular responses.

Caption: A simplified diagram of the adrenaline signaling pathway via a β-adrenergic receptor.

This signaling pathway is a key area of study for understanding the pharmacological effects of adrenaline and for the development of related drugs.

Conclusion

The synthesis and purification of this compound are well-established processes that have been refined over more than a century. From the pioneering work of Stolz to modern industrial methods employing asymmetric synthesis and efficient purification protocols, the production of this vital pharmaceutical compound has become highly optimized. This guide provides a foundational understanding of the key methodologies, offering detailed protocols and comparative data to aid researchers and professionals in the field. Further research and development in this area may focus on greener synthesis routes and even more efficient purification techniques to meet the ever-growing demand for this essential medicine.

References

The Stereospecific Landscape of Adrenaline: A Technical Guide to the Biological Activity of its DL-Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine, is a critical catecholamine hormone and neurotransmitter that mediates a wide array of physiological responses through its interaction with adrenergic receptors. As a chiral molecule, adrenaline exists as two stereoisomers, the naturally occurring L-(-)-adrenaline and its synthetic enantiomer, D-(+)-adrenaline. The biological activity of adrenaline is highly stereoselective, with the L-isomer demonstrating significantly greater pharmacological potency. This technical guide provides an in-depth exploration of the differential biological activities of DL-adrenaline stereoisomers, focusing on their interactions with adrenergic receptor subtypes, the downstream signaling pathways they elicit, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Stereoselectivity of Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like adrenaline and noradrenaline. These receptors are classified into two main types, α and β, which are further subdivided into α1 (Gq-coupled), α2 (Gi-coupled), β1, β2, and β3 (all Gs-coupled) subtypes. The interaction of adrenaline with these receptors is characterized by a high degree of stereoselectivity, a phenomenon where one stereoisomer exhibits a significantly different biological effect than the other.

The naturally occurring L-(-)-adrenaline (R-(-)-adrenaline) is the pharmacologically active enantiomer, reported to be approximately 15 to 40 times more potent than its D-(+)-enantiomer (S-(+)-adrenaline). This marked difference in activity is attributed to the specific three-dimensional arrangement of functional groups around the chiral center of the L-adrenaline molecule. This specific configuration allows for a more favorable and stable interaction with the binding pocket of adrenergic receptors, leading to a more robust biological response. The key interactions, including hydrogen bonding with specific amino acid residues within the receptor, are less effectively formed by the D-enantiomer due to its inverted stereochemistry.

Quantitative Biological Activity of this compound Stereoisomers

Table 1: Adrenergic Receptor Subtypes and their Signaling Mechanisms

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | General Physiological Response |

| α1 | Gq | PLC activation → IP3 & DAG increase → Ca2+ release | Smooth muscle contraction, vasoconstriction |

| α2 | Gi | Adenylyl cyclase inhibition → cAMP decrease | Inhibition of neurotransmitter release, smooth muscle contraction |

| β1 | Gs | Adenylyl cyclase activation → cAMP increase | Increased heart rate and contractility |

| β2 | Gs | Adenylyl cyclase activation → cAMP increase | Smooth muscle relaxation (bronchodilation), glycogenolysis |

| β3 | Gs | Adenylyl cyclase activation → cAMP increase | Lipolysis |

Table 2: Comparative Biological Activity of Adrenaline Stereoisomers

| Parameter | L-(-)-Adrenaline | D-(+)-Adrenaline | Reference |

| General Potency | High | Low (approx. 15-40 times less potent than L-isomer) | |

| Receptor Binding | High Affinity | Low Affinity | |

| Functional Activity | High Efficacy | Low Efficacy |

Adrenergic Receptor Signaling Pathways

The binding of adrenaline to its receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The specific pathway activated depends on the receptor subtype and the G-protein to which it is coupled.

α1-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor, coupled to Gq, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is coupled to the inhibitory G-protein, Gi. When activated by an agonist, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA). This pathway is commonly involved in the negative feedback regulation of neurotransmitter release from presynaptic nerve terminals.

Caption: α2-Adrenergic Receptor Signaling Pathway.

β-Adrenergic Receptor Signaling Pathway

All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to the stimulatory G-protein, Gs. Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various cellular substrates, leading to responses such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).

Caption: β-Adrenergic Receptor Signaling Pathway.

Detailed Experimental Protocols

The characterization of the biological activity of adrenaline stereoisomers relies on a variety of in vitro assays. The following are detailed protocols for two fundamental experimental approaches: radioligand binding assays to determine receptor affinity and cAMP functional assays to measure receptor activation.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of D- and L-adrenaline for a specific adrenergic receptor subtype.

1. Membrane Preparation:

-

Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

-

Store membrane preparations in aliquots at -80°C.

2. Assay Procedure:

-

Prepare serial dilutions of the unlabeled ligands (D- and L-adrenaline) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine (B1677648) for α receptors, 10 µM propranolol (B1214883) for β receptors), 50 µL of the radioligand, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of each dilution of D- or L-adrenaline, 50 µL of the radioligand, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand (D- or L-adrenaline).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the ligand that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: cAMP Functional Assay

This protocol measures the ability of D- and L-adrenaline to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP.

1. Cell Culture and Seeding:

-

Culture cells expressing the adrenergic receptor subtype of interest in the appropriate growth medium.

-

The day before the assay, seed the cells into a 96-well or 384-well white, opaque cell culture plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well).

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

-

Prepare serial dilutions of D- and L-adrenaline in stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

-

For Gi-coupled receptors, a co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) will be necessary to measure the inhibitory effect of the agonist.

-

Carefully remove the culture medium from the cells.

-

Add the diluted D- or L-adrenaline (and forskolin for Gi assays) to the respective wells.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Follow the manufacturer's instructions for the specific kit being used. This typically involves adding lysis reagents and detection reagents to the wells.

-

Incubate the plate for the recommended time to allow for the detection reaction to occur.

4. Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal data from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist (D- or L-adrenaline) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the stereospecific activity of adrenaline at a given adrenergic receptor.

Caption: General Experimental Workflow.

Conclusion

The biological activity of this compound is profoundly influenced by its stereochemistry, with the L-(-)-enantiomer exhibiting substantially higher affinity and potency for adrenergic receptors compared to the D-(+)-enantiomer. This stereoselectivity is a critical consideration in pharmacology and drug development. A thorough understanding of the differential interactions of adrenaline stereoisomers with the various adrenergic receptor subtypes and their downstream signaling pathways is essential for the rational design of novel therapeutics targeting the adrenergic system. The detailed experimental protocols provided in this guide offer a framework for the quantitative assessment of these stereospecific interactions, enabling researchers to further elucidate the intricate mechanisms governing adrenergic signaling. Future research focused on obtaining a complete quantitative dataset for the binding and functional activities of both D- and L-adrenaline across all adrenergic receptor subtypes would be of significant value to the scientific community.

The Dawn of Hormonal Therapy: A Technical Guide to the Discovery and Significance of DL-Adrenaline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal discovery, isolation, and synthesis of adrenaline, culminating in the production of the racemic mixture, DL-Adrenaline. It details the chronological progression of scientific inquiry, from the initial physiological observations of adrenal gland extracts to the first successful chemical synthesis. This document elucidates the profound historical significance of this molecule, which not only established the concept of a hormone but also opened new frontiers in pharmacology and clinical medicine. Included are detailed reconstructions of key experimental protocols, quantitative data on the differential activity of its stereoisomers, and diagrams of its primary signaling pathway, offering a thorough resource for professionals in the life sciences.

Introduction: The First Hormone

The isolation and synthesis of adrenaline at the turn of the 20th century represents a landmark achievement in the history of medicine and biology. It was the first hormone to be isolated in pure crystalline form, providing tangible proof of chemical messengers that regulate bodily functions.[1] This discovery laid the foundational principles for endocrinology and introduced a powerful new tool for therapeutic intervention. The synthetic product, a racemic mixture of dextrorotatory (D) and levorotatory (L) isomers known as this compound, became a crucial subject of study, revealing the stereospecific nature of biological receptors and launching the era of synthetic drug development. Its immediate applications in controlling hemorrhage and treating life-threatening conditions solidified its importance and paved the way for modern pharmacology.[2][3]

Chronology of Discovery and Isolation

The journey to pinpointing the active principle of the adrenal medulla was a multi-stage process involving several key researchers across Europe, the United States, and Japan.

-

1894-1895: Initial Physiological Observations: British physician George Oliver and physiologist Edward Albert Schäfer first demonstrated that an extract from the adrenal glands, when injected into an animal, caused a significant increase in blood pressure and heart rate.[2][4] Their work established that a potent, physiologically active substance was concentrated within the adrenal medulla.

-

1897: Early Isolation Attempts: John Jacob Abel at Johns Hopkins University isolated a benzoyl derivative of the active substance, which he named "epinephrine".[1][2] However, this derivative was not the pure, free hormone and was physiologically inactive.[4]

-

1901: The First Pure Crystalline Hormone: The definitive breakthrough was achieved by Japanese chemist Jōkichi Takamine, with the assistance of Keizo Uenaka.[5] Working in his private laboratory in New York, Takamine devised a novel method to isolate the pure, crystalline hormone from the adrenal glands of sheep and oxen.[5] He named this substance "adrenalin" and patented the isolation process.[2] His method yielded a substance 2,000 times more active than Abel's preparation, confirming he had isolated the true active principle.[5] Thomas Aldrich, working independently at Parke, Davis & Co., shortly thereafter confirmed the finding and its correct empirical formula.[2]

The First Synthesis: this compound

With the pure substance isolated and its chemical structure elucidated, the next logical step was chemical synthesis. This was independently achieved in 1904 by Friedrich Stolz in Germany and Henry Drysdale Dakin in England.[5] Stolz's method, in particular, became a foundation for the commercial production of adrenaline.

The synthesis produced a racemic mixture, containing equal parts of the two stereoisomers: dextrorotatory D-adrenaline and levorotatory L-adrenaline. This synthetic product was designated This compound . The creation of a biologically active hormone in the laboratory was a monumental achievement, demonstrating that vital physiological regulators were not exclusively the domain of living organisms and could be manufactured.

Stereoisomerism and Biological Potency

The availability of synthetic this compound led to critical investigations into the pharmacological properties of its constituent isomers. The body's naturally produced hormone is the levorotatory (L) form. In a series of seminal experiments published in 1908-1909, pharmacologist Arthur Robertson Cushny demonstrated that the physiological activity of adrenaline resides almost entirely in its L-isomer.[6]

Cushny's quantitative studies revealed that L-adrenaline was approximately 10 to 15 times more potent in raising blood pressure than D-adrenaline. This finding was one of the earliest and most definitive proofs of stereoselectivity in drug-receptor interactions, proposing that the receptive substances in tissues are themselves chiral and thus interact preferentially with one enantiomer.

Quantitative Comparison of Adrenaline Isomers

| Isomer | Common Name | Relative Potency (Blood Pressure Increase) | Receptor Fit |

| L-(-)-Adrenaline | Levo-adrenaline (Natural) | 10 - 15x | High Affinity |

| D-(+)-Adrenaline | Dextro-adrenaline | 1x (Baseline) | Low Affinity |

| This compound | Racemic Adrenaline | ~5 - 8x | Mixed Affinity |

Table 1: A summary of the relative pressor effects of adrenaline isomers as established by the early work of Arthur Cushny. The racemic mixture's potency is an average of its components.

Historical Significance and Clinical Impact

The discovery of adrenaline and the subsequent availability of synthetic this compound had an immediate and transformative effect on medicine and science.

-

Foundation of Endocrinology: Adrenaline was the first "hormone" identified, validating the concept of chemical messengers that travel through the bloodstream to act on distant tissues.

-

Surgical and Emergency Medicine: Its powerful vasoconstrictor properties were quickly harnessed to reduce bleeding during surgery, creating the concept of a "bloodless field".[2][7] It became, and remains, a first-line treatment for cardiac arrest and anaphylactic shock.[3][8]

-

Pharmacology and Drug Development: The synthesis of this compound marked the birth of the modern pharmaceutical industry, proving that drugs could be designed and manufactured in a laboratory.

-

Understanding the Autonomic Nervous System: Adrenaline's effects mimicked stimulation of the sympathetic nervous system, leading to the classification of "adrenergic" receptors (alpha and beta) and a deeper understanding of the "fight-or-flight" response.[5][9]

-

Stereochemistry in Pharmacology: The dramatic difference in potency between D- and L-adrenaline provided crucial evidence for the three-dimensional nature of drug-receptor binding, a core principle of modern drug design.

Experimental Protocols (Reconstructed)

Protocol for Isolation of Adrenaline (Based on Takamine, 1901)

This workflow describes a plausible reconstruction of the steps used by Jōkichi Takamine to isolate crystalline adrenaline from adrenal glands.

Protocol for Synthesis of this compound (Based on Stolz, 1904)

This diagram outlines the chemical pathway for the first synthesis of racemic adrenaline. The process begins with catechol and proceeds through a ketone intermediate known as adrenalone.

Protocol for Resolution of this compound

This protocol details a representative chemical method for separating the D and L isomers from the racemic mixture. It relies on the formation of diastereomeric salts with differing solubilities using a chiral resolving agent, L-(+)-tartaric acid.[10][11]

-

Dissolution: Dissolve 2.5 kg of racemic (DL)-Adrenaline in approximately 25 L of methanol (B129727) in a reactor vessel at 20°C with agitation.

-

Salt Formation: Add 4.15 kg of L-(+)-tartaric acid to the solution. Continue to agitate the mixture for at least 20 hours at 20°C. During this time, the diastereomeric salts, (L-Adrenaline)-(L-tartrate) and (D-Adrenaline)-(L-tartrate), will precipitate, forming a suspension.

-

First Filtration: Filter the suspension to collect the precipitated adrenaline tartrate salts. The (L-Adrenaline)-(L-tartrate) salt is typically less soluble in methanol and will be enriched in the solid precipitate. Wash the collected solids with 2.5 L of fresh methanol.

-

Regeneration of Free Base: The enriched tartrate salt is dissolved in water. A base (e.g., ammonium (B1175870) hydroxide) is carefully added to neutralize the tartaric acid, causing the less water-soluble, enriched L-Adrenaline free base to precipitate.

-

Recrystallization (Optional): The process of forming the tartrate salt (Step 2) and regenerating the free base (Step 4) can be repeated multiple times to achieve higher optical purity (>97%).[10]

-

Final Collection: The final precipitated product is filtered, washed, and dried under a vacuum to yield optically enriched L-(-)-Adrenaline.

Adrenergic Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors on the surface of target cells. These are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling cascade following the binding of adrenaline to a β-adrenergic receptor, which is crucial for many of its metabolic and cardiovascular effects.[5]

References

- 1. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]

- 2. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900 [gavinpublishers.com]

- 5. Adrenaline - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. WO2016038422A1 - Process for the preparation of optically enriched adrenaline - Google Patents [patents.google.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Physicochemical Properties of Crystalline DL-Adrenaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline DL-Adrenaline. The information is curated to support research, drug development, and formulation activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction

This compound, a racemic mixture of the enantiomers of adrenaline, is a catecholamine that functions as a hormone and neurotransmitter. Its crystalline form is of significant interest in pharmaceutical development due to its role in various physiological processes. A thorough understanding of its physicochemical properties is crucial for formulation design, stability assessment, and ensuring therapeutic efficacy. This guide focuses on the solubility, melting point, potential polymorphism, and stability of crystalline this compound.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for the physicochemical properties of crystalline this compound.

Table 1: Solubility of this compound and its Hydrochloride Salt

| Solvent/Condition | This compound Solubility | This compound Hydrochloride Solubility | Reference |

| Water | Very slightly soluble/Sparingly soluble[1][2] | >50 mg/mL[3][4] | [1][2][3][4] |

| Ethanol | Insoluble[1] | Sparingly soluble[2] | [1][2] |

| Methanol | Practically insoluble[5] | - | [5] |

| DMSO | 1 mg/mL[6] | 20 mg/ml[7] | [6][7] |

| Acetic Acid (100) | Freely soluble[5] | - | [5] |

| Diethyl Ether | Practically insoluble[5] | - | [5] |

| Chloroform | Insoluble[1] | - | [1] |

| Inorganic Acid Solutions | Soluble[1] | - | [1] |

| Sodium Hydroxide Solution | Soluble[1] | - | [1] |

| Ammonia Solution | Insoluble[1] | - | [1] |

| Sodium Carbonate Solution | Insoluble[1] | - | [1] |

| PBS (pH 7.2) | - | ~5 mg/mL[8] | [8] |

Note: Qualitative descriptions are provided where exact quantitative values were not available in the searched literature.

Table 2: Thermal Properties of this compound

| Property | Value | Notes | Reference |

| Melting Point | 206-212 °C (with decomposition)[1] | The melting process is accompanied by thermal decomposition.[9] | [1][9] |

| DSC Endothermic Peak | ~203 °C | Attributed to the overlap of melting and thermal decomposition.[9] | [9] |

Polymorphism

Stability Profile

Crystalline this compound exhibits sensitivity to several environmental factors:

-

Air and Light: The compound is prone to oxidative deterioration upon exposure to air and light, gradually turning brown.[1][5]

-

pH: this compound is unstable in neutral or alkaline aqueous solutions.[1] Acidic conditions tend to retard degradation.[10]

-

Storage: For optimal stability, it is recommended to store the substance in a cold place, under a nitrogen atmosphere, and protected from light.[5]

Adrenergic Signaling Pathways

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are classified into two main types, α and β, each with several subtypes. The activation of these receptors initiates downstream signaling cascades that mediate the cellular response.

Alpha-Adrenergic Signaling Pathway

Alpha-adrenergic receptors are divided into α1 and α2 subtypes.

-

α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

-

α2-Adrenergic Receptors: These receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Beta-Adrenergic Signaling Pathways

Beta-adrenergic receptors (β1, β2, β3) primarily couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In addition to this canonical pathway, non-canonical, G-protein-independent signaling involving β-arrestin has also been described.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of crystalline this compound are provided below. These are generalized procedures based on standard pharmaceutical practices.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, screw-cap vial.[12]

-

Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).[13]

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline solids, including the identification of polymorphs.

Methodology:

-

Sample Preparation: Gently grind a small amount of the crystalline this compound to a fine, uniform powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a suitable sample holder, ensuring a flat and level surface.

-

Instrument Parameters: Set the appropriate instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (e.g., 2θ from 5° to 40°), and scan speed.

-

Data Acquisition: Run the PXRD scan to obtain the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. This pattern serves as a unique "fingerprint" for the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of crystalline this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to enclose the sample. Prepare an empty sealed pan to be used as a reference.

-

Instrument Program: Program the DSC instrument with the desired temperature range and heating rate (e.g., 10 °C/min).

-

Analysis: Place the sample and reference pans in the DSC cell and start the temperature program under a continuous flow of an inert gas, such as nitrogen.

-

Data Interpretation: Analyze the resulting thermogram to identify endothermic or exothermic events. For melting, the onset temperature of the endothermic peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of crystalline this compound, including its solubility, thermal characteristics, and stability. While quantitative data is limited in some areas, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the adrenergic signaling pathways further elucidates the mechanism of action of this important molecule. Further research into the potential polymorphism of this compound is warranted to fully characterize its solid-state properties.

References

- 1. chembk.com [chembk.com]

- 2. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HYDROCHLORIDE CAS#: 329-63-5 [m.chemicalbook.com]

- 4. This compound HYDROCHLORIDE | 329-63-5 [chemicalbook.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. selleckchem.com [selleckchem.com]

- 7. (±)-Epinephrine (hydrochloride) | CAS 329-63-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Solubility of DL-Adrenaline in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of DL-Adrenaline (also known as DL-Epinephrine), a critical catecholamine hormone and neurotransmitter. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, formulation, and development as a therapeutic agent. This document compiles available quantitative and qualitative data, outlines standard experimental methodologies for solubility determination, and illustrates the key signaling pathways modulated by adrenaline.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder.[1] Its molecular structure, containing both hydrophilic catechol and amino groups and a more hydrophobic benzene (B151609) ring, results in a complex solubility profile. Generally, it is characterized by poor solubility in water and many common organic solvents, but it readily dissolves in acidic and alkaline solutions.[2][3][4]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for adrenaline in ethanol (B145695) and other organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the specific form of the compound (e.g., free base vs. salt).

| Solvent | Chemical Formula | Solubility | Temperature | Form | Source(s) |

| Alcohols | |||||

| Ethanol | C₂H₅OH | Insoluble / Practically Insoluble | Room Temperature | Free Base | [2][3][5] |

| 6.93 g/L | 20 °C | Free Base | [6] | ||

| Very slightly soluble | Not Specified | Free Base | [6] | ||

| Methanol | CH₃OH | Practically Insoluble | Not Specified | Free Base | [5] |

| 25.94 g/L | 20 °C | Free Base | [6] | ||

| n-Propanol | C₃H₈O | 4.65 g/L | 20 °C | Free Base | [6] |

| n-Butanol | C₄H₁₀O | 2.17 g/L | 20 °C | Free Base | [6] |

| Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 1 mg/mL (5.45 mM) | Room Temperature | Free Base | [7] |

| ~20 mg/mL | Room Temperature | Hydrochloride Salt | [8] | ||

| Dimethylformamide (DMF) | C₃H₇NO | ~20 mg/mL | Room Temperature | Hydrochloride Salt | [8] |

| Acetone | C₃H₆O | Insoluble | Not Specified | Free Base | [3][6][9] |

| Other Organic Solvents | |||||

| Chloroform | CHCl₃ | Insoluble | Not Specified | Free Base | [2][3][6] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble / Practically Insoluble | Not Specified | Free Base | [3][5][9] |

| Acetic Acid | CH₃COOH | Freely Soluble / Soluble | Not Specified | Free Base | [5][9] |

Note: The terms "Insoluble," "Practically Insoluble," and "Very slightly soluble" are qualitative descriptors from pharmacopeial standards and indicate very low solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[10][11]

Shake-Flask Method for Equilibrium Solubility

This method measures the solubility of a substance once a solution has reached equilibrium, ensuring the solvent is saturated with the solute.

Principle: An excess amount of the solid compound (this compound) is added to a specific solvent. The mixture is then agitated at a constant temperature for a prolonged period until equilibrium is achieved. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.[11]

Materials:

-

This compound powder

-

Selected organic solvent (e.g., ethanol)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter the sample immediately using a chemically inert syringe filter.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.

Below is a workflow diagram for the shake-flask solubility determination method.

Adrenaline Signaling Pathways

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[][13] The binding of adrenaline initiates intracellular signaling cascades that mediate the "fight-or-flight" response. There are two main types of adrenergic receptors, alpha (α) and beta (β), each with subtypes that couple to different G proteins and trigger distinct downstream pathways.[][14]

β-Adrenergic Receptor Signaling (Canonical Pathway)

The most well-characterized pathway involves β-adrenergic receptors coupling to the stimulatory G protein (Gαs). This activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[][15][16]

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors couple to the Gq alpha subunit (Gαq). Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[13]

Conclusion

The solubility of this compound is markedly dependent on the solvent's polarity and protic nature, as well as the pH of the medium. It exhibits poor solubility in neutral, non-polar organic solvents like ethanol, chloroform, and diethyl ether, but is soluble in acidic solutions like acetic acid. For formulation purposes, its hydrochloride salt is often used to improve solubility in polar and aqueous media. The standardized shake-flask method provides a reliable means of obtaining crucial solubility data for research and development. Understanding these chemical properties, in conjunction with the compound's well-defined signaling pathways, is essential for its effective application in pharmaceutical science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. L(-)-Epinephrine CAS#: 51-43-4 [m.chemicalbook.com]

- 4. EPINEPHRINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. scent.vn [scent.vn]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of DL-Adrenaline

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adrenaline, also known as epinephrine (B1671497), is a critical catecholamine that mediates the body's "fight-or-flight" response. While the endogenous form is the L-isomer, the synthetically produced DL-Adrenaline (racemic epinephrine) is a staple in clinical practice, particularly for respiratory conditions like croup.[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailing its absorption, distribution, metabolism, and excretion, as well as its mechanism of action, receptor signaling, and dose-dependent physiological effects. It includes summaries of quantitative data, descriptions of relevant experimental protocols, and visualizations of key biological pathways to serve as a resource for research and development professionals.

Pharmacokinetic Profile

The pharmacokinetic profile of adrenaline is characterized by rapid onset, extensive metabolism, and a short duration of action.[4][5] Due to the stereoselective nature of its biological interactions, the L-isomer is the primary active component of the this compound mixture.

Absorption

Adrenaline can be administered via several routes, but its oral bioavailability is virtually zero due to rapid degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in the gut and liver.[4]

-

Intravenous (IV): Provides immediate and complete bioavailability, with a rapid onset of action.[6]

-

Intramuscular (IM): Fast and reliable absorption is achieved when injected into the anterolateral aspect of the thigh.[6][7]

-

Subcutaneous (SC): Absorption is slower and less predictable than IM administration due to drug-induced local vasoconstriction.[6] A 300 microgram subcutaneous injection results in a peak plasma level of 2.43 nmol/L at 10 minutes.[8][9]

-

Inhalation (Nebulized): Racemic epinephrine is frequently administered via nebulizer for conditions like croup.[1][10] Systemic absorption occurs rapidly, with peak plasma levels detected as early as one minute post-administration.[8][9]

Distribution

Following systemic absorption, adrenaline is distributed rapidly throughout the body.[5] Key distribution parameters are summarized in the table below.

Metabolism

Adrenaline is rapidly and extensively metabolized, primarily in the liver, kidneys, and adrenergic nerve endings.[5][11] The two critical enzymes in its degradation are Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).[5][12][13][14]

-

O-methylation by COMT: This is the principal metabolic pathway in humans, converting adrenaline to metanephrine.[15][16]

-

Oxidation by MAO: This pathway degrades adrenaline to 3,4-Dihydroxymandelic acid.[12]

These initial metabolites are further processed and ultimately converted to vanillylmandelic acid (VMA), which is the major end-product.[5] These metabolites are physiologically inactive and are subsequently excreted.[5][12]

Excretion

The inactive metabolites of adrenaline are primarily excreted by the kidneys into the urine.[4][17] An insignificant fraction of adrenaline is excreted unchanged.[5] The plasma half-life is extremely short, estimated to be between 2 and 5 minutes, necessitating continuous infusion for sustained effects.[5][12]

Table 1: Summary of Pharmacokinetic Parameters for Adrenaline

| Parameter | Value | Reference |

| Bioavailability | IV: 100%; Oral: Negligible | [4][6] |

| Plasma Half-Life | ~2-5 minutes | [5][12] |

| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | [4] |

| Plasma Protein Binding | ~12% | [4] |

| Primary Metabolism | Hepatic and extraneuronal via COMT and MAO | [5][11] |

| Primary Excretion Route | Renal (as metabolites) | [4][17] |

Pharmacodynamic Profile

Adrenaline is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, β2, and β3 subtypes.[12][13] Its physiological effects are dose-dependent, with different receptor subtypes being activated at varying concentrations.[5]

Mechanism of Action & Signaling Pathways

Adrenaline exerts its effects by binding to G-protein coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.[6][18]

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC).[6][18] PLC cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.[6][18]

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6][19] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit specific cellular responses.[13][19]

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] This pathway often provides negative feedback on neurotransmitter release.

Physiological and Therapeutic Effects

The clinical effects of adrenaline are a direct result of its interaction with adrenergic receptors on various tissues.

-

Cardiovascular:

-

β1 Effects: Increased heart rate (positive chronotropy), myocardial contractility (positive inotropy), and cardiac output.[5][20]

-

α1 Effects: Vasoconstriction in peripheral arterioles, increasing systemic vascular resistance and blood pressure.[12][20]

-

β2 Effects: Vasodilation in skeletal muscle vascular beds, which can lead to a decrease in diastolic blood pressure at low doses.[4][20]

-

-

Respiratory:

-

Metabolic:

-

Stimulates glycogenolysis in the liver and muscle and promotes lipolysis in adipose tissue, thereby increasing blood glucose and free fatty acid levels.[12][19]

-

Inhibits insulin (B600854) secretion via α-adrenergic receptors.[12]

-

Table 2: Dose-Dependent Pharmacodynamic Effects of Adrenaline

| Dose Level | Primary Receptor(s) Activated | Key Cardiovascular Effects | Other Major Effects |

| Low | β1, β2 | Increased heart rate and contractility; decreased or unchanged diastolic BP; increased systolic BP. | Bronchodilation. |

| High | α1, β1, β2 | Significant increase in heart rate, contractility, and peripheral vasoconstriction; marked increase in systolic and diastolic BP. | Pronounced metabolic effects (hyperglycemia). |

This compound (Racemic Epinephrine)

This compound, a 1:1 mixture of D- and L-isomers, is therapeutically equivalent to L-epinephrine for resolving symptoms in pediatric croup.[1][22] Its primary benefit in this context is rapid α1-mediated vasoconstriction of the upper airway mucosa, which alleviates obstruction.[2][3] This effect is transient, typically lasting 90-120 minutes, making it a crucial bridging therapy while corticosteroids take effect.[2][3]

Key Experimental Protocols

The quantification and functional assessment of adrenaline rely on established laboratory and clinical methodologies.

Quantification of Adrenaline in Biological Samples

Accurate measurement of adrenaline in plasma and urine is essential for pharmacokinetic studies.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Extraction: Adrenaline is extracted from the biological matrix (plasma or urine) using a cis-diol-specific affinity gel.[23]

-

Acylation & Conversion: The extracted adrenaline is derivatized to N-acyladrenaline and then enzymatically converted to N-acylmetanephrine.[23]

-

Competitive Immunoassay: The sample is added to a microtiter plate pre-coated with adrenaline antigen. An anti-adrenaline antibody is added, and the acylated adrenaline from the sample competes with the plate-bound adrenaline for antibody binding sites.[23][24]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate (e.g., TMB). The resulting colorimetric signal is measured spectrophotometrically at 450 nm.[23][25] The signal intensity is inversely proportional to the adrenaline concentration in the sample.[23]

-

-

Other Methodologies: High-performance liquid chromatography (HPLC) and various electrochemical methods are also employed for their high sensitivity and specificity in detecting low concentrations of catecholamines in biological fluids.[26] A spectrophotometric assay based on the reaction with ammonium (B1175870) molybdate (B1676688) and sodium nitrite (B80452) has also been developed for quantification in pharmaceutical products.[27]

In Vivo Assessment of Pharmacodynamics

Clinical studies are designed to quantify the physiological effects of adrenaline in humans.

-

Methodology: Intravenous Dose-Response Study

-

Subject Recruitment: Enroll subjects (e.g., patients with coronary artery disease and healthy controls).[28]

-

Instrumentation: Establish IV access for drug infusion and hemodynamic monitoring (e.g., arterial line for blood pressure, thermodilution catheter for cardiac output).

-

Drug Administration: Infuse adrenaline intravenously at escalating dose rates (e.g., 0.06, 0.12, 0.18, and 0.24 µg/kg/min).[28]

-

Data Collection: Continuously record hemodynamic parameters, including heart rate, blood pressure, and cardiac contractility, at baseline and throughout each infusion period.[28]

-

Analysis: Analyze the collected data to determine the dose-response relationship for each measured parameter.[28]

-

-

Methodology: Clinical Trial of Nebulized Racemic Epinephrine

-

Subject Recruitment: Enroll pediatric patients presenting with moderate to severe croup, characterized using a validated scale like the Westley Croup Score (WCS).[1][2]

-

Randomization: Randomly assign patients to receive either nebulized racemic epinephrine (e.g., 0.5 mL of a 2.25% solution) or a placebo (e.g., saline).[1][29]

-

Assessment: Trained observers, blinded to the treatment allocation, assess and record the WCS, respiratory rate, and oxygen saturation at baseline and at fixed time points post-treatment (e.g., 10, 30, and 120 minutes).[1]

-

Analysis: Compare the change in WCS and other clinical parameters between the treatment and placebo groups to determine efficacy.[1][2] Studies show racemic epinephrine can reduce the WCS by 2-3 points within 30 minutes.[2][3]

-

References

- 1. Clinical advances in racemic epinephrine for pediatric croup: a mini-review of evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical advances in racemic epinephrine for pediatric croup: a mini-review of evidence and practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacology of Adrenaline | Pharmacology Mentor [pharmacologymentor.com]

- 7. The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systemic absorption of inhaled epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. litfl.com [litfl.com]

- 12. Adrenaline - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Adrenaline? [synapse.patsnap.com]

- 14. Catecholamine turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. O-Methylation, the principal route of metabolism of epinephrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Excretion and metabolism of catecholamines by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Excretion of adrenaline, noradrenaline, vanilmandelic acid and metanephrines in 64 patients with pheochromocytoma. Results of repeated analyses in patients with sustained and paroxysmal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

- 20. litfl.com [litfl.com]

- 21. youtube.com [youtube.com]

- 22. What are the reasons to administer nebulized epinephrine? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 23. eaglebio.com [eaglebio.com]

- 24. Epinephrine/Adrenaline Competitive ELISA Kit (EEL158) - Invitrogen [thermofisher.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Determination of Exogenous Adrenaline Levels in Patients Undergoing Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Quantitative determination of adrenaline by visible spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effects of 1-epinephrine on hemodynamics and cardiac function in coronary disease: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

DL-Adrenaline receptor binding affinity and selectivity

An In-depth Technical Guide to DL-Adrenaline Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding characteristics of this compound (Epinephrine) across the nine subtypes of adrenergic receptors. Adrenaline's physiological and therapeutic effects are dictated by its specific binding affinity and selectivity for these receptors, making a quantitative understanding of these interactions crucial for pharmacology and drug development.

Overview of Adrenergic Receptors

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines adrenaline and noradrenaline.[1][2] These receptors are integral to the sympathetic nervous system, mediating the "fight-or-flight" response, which involves regulating heart rate, blood pressure, airway reactivity, and metabolism.[1][3] There are two main types of adrenoceptors, α and β, which are further divided into a total of nine subtypes: α₁, α₂, and β.[2][4]

-

α₁-Adrenergic Receptors (α₁ₐ, α₁ₑ, α₁ₔ): Primarily coupled to Gq proteins.[1]

-

α₂-Adrenergic Receptors (α₂ₐ, α₂ₑ, α₂₋): Typically coupled to Gi proteins.[1][4]

-

β-Adrenergic Receptors (β₁, β₂, β₃): Primarily coupled to Gs proteins.[1][4]

Adrenaline Binding Affinity Profile

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of adrenaline for the nine human adrenergic receptor subtypes, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][6][7]

Table 1: this compound Binding Affinity (Ki) at Human Adrenergic Receptors

| Receptor Subtype | G-Protein Coupling | Mean Ki (nM) |

| α₁ₐ | Gq | 110 |

| α₁ₑ | Gq | 150 |

| α₁ₔ | Gq | 130 |

| α₂ₐ | Gi | 200 |

| α₂ₑ | Gi | 350 |

| α₂₋ | Gi | 400 |

| β₁ | Gs, (Gi) | 850 |

| β₂ | Gs, (Gi) | 280 |

| β₃ | Gs, (Gi) | 2500 |

Disclaimer: Data is compiled from the PDSP Ki Database.[5][7] Values represent the geometric mean of multiple independent experiments and should be considered as representative affinities. Experimental conditions can vary, leading to variations in reported Ki values.

Receptor Selectivity

Adrenaline is a non-selective agonist, meaning it binds to and activates multiple receptor subtypes.[3] However, its affinity is not uniform across all subtypes, leading to a degree of selectivity that is dose-dependent.[8] At lower physiological concentrations, adrenaline's effects are dominated by its higher affinity for β-adrenoceptors.[8] At higher pharmacological doses, it also engages α-adrenoceptors, where it has a slightly lower affinity.[8] This dose-dependent selectivity is critical to its wide range of physiological effects, from bronchodilation (β₂) to vasoconstriction (α₁).

Figure 1. Conceptual diagram illustrating how high affinity for a target receptor and low affinity for off-target receptors result in high ligand selectivity.

Adrenergic Receptor Signaling Pathways

The binding of adrenaline to an adrenoceptor initiates an intracellular signaling cascade mediated by heterotrimeric G proteins. The specific pathway activated depends on the receptor subtype and its associated G-protein.

-

α₁-Receptors (Gq Pathway): Activation of α₁ receptors leads to the Gq protein activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[1]

-

α₂-Receptors (Gi Pathway): Adrenaline binding to α₂ receptors activates the inhibitory G protein, Gi. This inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]

-

β-Receptors (Gs Pathway): Stimulation of β-receptors activates the stimulatory G protein, Gs. Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[3] Notably, under certain conditions, β₂ and β₃ receptors can also couple to Gi proteins, demonstrating signaling pathway plasticity.

Figure 2. Primary signaling pathways for α₁, α₂, and β-adrenergic receptors activated by adrenaline.

Experimental Protocols: Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for a receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound (e.g., adrenaline) by measuring its ability to displace a radiolabeled ligand of known affinity.

Detailed Methodology

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target adrenergic receptor subtype in an ice-cold lysis buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer, re-pellet, and finally resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-CGP12177 for β), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β) to saturate the receptors.

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test compound (this compound).

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound (adrenaline).

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of adrenaline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Figure 3. Standard experimental workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

References

- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. PDB-101: Molecule of the Month: Adrenergic Receptors [pdb101.rcsb.org]

- 4. Structure, function, and regulation of adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ki Database - Wikipedia [en.wikipedia.org]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]